molecular formula C14H13N3OS B1415672 7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-17-3

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1415672
CAS No.: 1105192-17-3
M. Wt: 271.34 g/mol
InChI Key: HLRGRTAIBAOLQV-UHFFFAOYSA-N
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Description

7-(4-Ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic compound provided for research purposes. This chemical scaffold is of significant interest in medicinal chemistry, particularly in the investigation of new pharmacologically active agents. Scientific literature on closely related structural analogues has demonstrated that the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one core is a privileged structure for biological activity . Compounds within this class have been synthesized and evaluated for their in vivo biological properties, showing promising results as novel analgesic and anti-inflammatory agents . Research indicates that such derivatives can exhibit activity in standard models of nociception, such as the "hot plate" and "acetic acid cramps" tests, suggesting a potential central and peripheral mechanism of action . The structure-activity relationship (SAR) of this chemotype continues to be an area of active exploration for developing new therapeutic leads. This product is intended for research and development use in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with institutional laboratory safety practices.

Properties

IUPAC Name

7-(4-ethylphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-3-9-4-6-10(7-5-9)11-13-12(14(18)17-16-11)15-8(2)19-13/h4-7H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRGRTAIBAOLQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

High-Pressure Cyclocondensation via Q-Tube Reactor

Method Overview:
Recent advancements utilize high-pressure Q-tube reactors to facilitate cyclocondensation reactions between suitable precursors such as 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones. This approach enhances reaction rates and yields by applying controlled high-pressure conditions, promoting cyclization and heterocycle formation.

Key Procedure:

  • Reactants: 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones.
  • Solvent: Ethanol, dioxane, acetonitrile, or DMF.
  • Conditions: Reflux at atmospheric pressure typically yields no product; high-pressure in Q-tube at elevated temperature (~150°C) significantly improves yields.
  • Catalysts: Ammonium acetate or sodium acetate facilitate condensation.

Research Findings:

  • Reflux in acetic acid with ammonium acetate produces the target heterocycle in moderate yields (~43%).
  • The mechanism involves successive condensation steps, enolization, and dehydration, leading to the fused heterocyclic core.

Data Table 1: Effect of Reaction Conditions on Yield

Entry Solvent Catalyst Temperature Time Yield (%) Remarks
1 Ethanol None Reflux 12 h 0 No product formation
2 Acetonitrile Ammonium acetate Reflux 12 h 0 No product formation
3 Acetic acid Ammonium acetate Reflux 4 h 43 Successful cyclization

Multicomponent Reactions and Condensation Approaches

Method Overview:
Multicomponent reactions (MCRs) are employed to synthesize heterocyclic systems efficiently. For the target compound, a typical route involves the condensation of thiazolidinone derivatives with aldehydes or ketones, followed by cyclization with hydrazine derivatives.

Key Steps:

  • Synthesis of thiazolidinone intermediates via condensation of 2-aminothiazoles with α-haloketones.
  • Subsequent reaction with aldehydes (e.g., 4-ethylbenzaldehyde) under reflux conditions.
  • Cyclization with hydrazine hydrate to form the fused heterocycle.

Research Findings:

  • Refluxing methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine yields thethiazolo[4,5-d]pyridazin-4(5H)-ones in yields of approximately 78–87%.
  • The process is environmentally friendly, often using ethanol or PEG-400 as solvents.

Data Table 2: Synthesis of Thiazolo[4,5-d]pyridazinones

Step Starting Material Reagents Solvent Conditions Yield (%) Notes
1 Ester 9a–c Hydrazine hydrate Ethanol Reflux 4 h 78–87 High yield, efficient cyclization
2 Ester 13a–e Hydrazine hydrate Ethanol Reflux 4 h 78–87 Similar procedure, versatile intermediates

Synthesis via Knoevenagel Condensation and Cyclization

Method Overview:
Knoevenagel condensation of thiazolidinone derivatives with aldehydes or ketones, followed by cyclization, is a common approach for heterocycle construction.

Key Procedure:

  • Condensation of 3-phenyl-4-thioxo-2-thiazolidinone with aromatic aldehydes in acetic acid or PEG-400.
  • Refluxing to afford intermediates, which upon treatment with hydrazine hydrate, cyclize to form the target heterocycle.

Research Findings:

  • The reaction proceeds efficiently without catalysts, with yields around 89%.
  • IR and NMR spectra confirm the structure, with characteristic olefinic and heterocyclic signals.

Data Table 3: Knoevenagel-Based Synthesis

Step Reactants Solvent Conditions Yield (%) Characterization
1 3-phenyl-4-thioxo-2-thiazolidinone + aldehyde Glacial acetic acid / PEG-400 Reflux 89 IR, NMR, MS confirmed
2 Intermediate + hydrazine hydrate Ethanol Reflux High Formation of heterocycle

Alternative Synthetic Strategies

a. Michael Addition and Cascade Cyclization:

  • Involves initial Michael addition of thiazolidinone derivatives to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization to form the fused heterocycle.

b. Green Multi-Component Approaches:

  • Use of heterogeneous catalysts like magnesium oxide to promote Knoevenagel condensations.
  • Solvent-free or aqueous conditions enhance environmental compatibility.

Research Findings:

  • These methods provide high yields and operational simplicity, with some reports achieving yields exceeding 90%.

Summary of Key Preparation Methods

Method Type Main Features Typical Yield Advantages References
High-pressure cyclocondensation Utilizes Q-tube reactor, promotes cyclization ~43% (moderate) High functional group tolerance, environmentally friendly
Multicomponent condensation Reflux in ethanol/PEG-400, hydrazine cyclization 78–87% High yield, simple, scalable ,
Knoevenagel condensation Acidic conditions, no catalyst, efficient 89% Green, solvent-based, high yield
Cascade Michael reaction Multi-step, one-pot, catalyst-assisted >90% Eco-friendly, high efficiency

Chemical Reactions Analysis

Types of Reactions

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1105192-17-3 .
  • Molecular Formula : C₁₄H₁₃N₃OS.
  • Molecular Weight : 271.34 g/mol.
  • Structure : Features a thiazolo[4,5-d]pyridazin-4(5H)-one core with a methyl group at position 2 and a 4-ethylphenyl substituent at position 5.

Synthesis: Synthesized via cyclization reactions involving hydrazine hydrate, similar to methods for analogs like 7-phenyl-2-pyrrolidinyl derivatives (e.g., compound 10a) . Key steps include refluxing intermediates in ethanol-DMF mixtures for crystallization .

Key Characteristics :

  • Purity : Commercial availability indicates ≥95% purity .
  • Storage : Requires standard storage conditions for heterocyclic compounds (-20°C, inert atmosphere) .

Comparison with Structural Analogs

Substituent Variations at Position 2

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound Methyl C₁₄H₁₃N₃OS 271.34 Balanced lipophilicity
7-Phenyl-2-pyrrolidin-1-yl (10a) Pyrrolidinyl C₁₅H₁₄N₄OS 298.37 Analgesic activity (in vivo)
2-Piperidin-1-yl-7-(2-thienyl) Piperidinyl C₁₄H₁₄N₄OS₂ 318.42 Higher steric bulk
2-Morpholin-4-yl-7-phenyl Morpholinyl C₁₅H₁₄N₄O₂S 314.36 Discontinued due to synthesis challenges

Key Observations :

  • Methyl Group (Target) : Simplifies synthesis and enhances metabolic stability compared to bulkier amines (e.g., pyrrolidinyl/piperidinyl) .
  • Pyrrolidinyl/Piperidinyl : Improve analgesic activity but may reduce solubility .

Substituent Variations at Position 7

Compound Name Substituent (Position 7) Molecular Formula Biological Activity
Target Compound 4-Ethylphenyl C₁₄H₁₃N₃OS Not reported
7-Phenyl (10a) Phenyl C₁₃H₁₂N₄O₂S Analgesic
7-(Thiophen-2-yl) (14b) Thienyl C₁₃H₁₂N₄OS₂ Antiviral potential
7-(Furan-2-yl) (15) Furyl C₁₃H₁₂N₄O₂S Enhanced solubility

Key Observations :

  • Thienyl/Furyl : Introduce heteroatoms that modulate electronic properties and binding affinity .

Key Observations :

  • The target compound’s methyl and 4-ethylphenyl groups may favor selective receptor binding over bulkier analogs like 8b (Ki = 1.5 nM for CX3CR1) .
  • Analgesic activity in related compounds correlates with electron-donating substituents (e.g., pyrrolidinyl) .

Analytical Data Consistency

  • NMR/Elemental Analysis : Used to confirm structures (e.g., δ 12.8 ppm for NH in 14b ) .
  • Purity : ≥95% for commercial batches .

Biological Activity

7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound belonging to the thiazolo-pyridazine class. Its unique structural features make it a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer, and potential therapeutic uses.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Chemical Formula : C₁₄H₁₃N₃OS
  • CAS Number : 54012-74-7

The compound features a thiazole ring fused with a pyridazine moiety, which is substituted at various positions by an ethylphenyl group and a methyl group. This configuration is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It potentially interacts with G-protein coupled receptors (GPCRs) or nuclear receptors, altering their signaling pathways.
  • Cellular Interference : The compound may disrupt processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolo-pyridazine derivatives. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against various human cancer cell lines.

CompoundCell LineGI50 (nM)Mechanism
7-(4-ethylphenyl)-2-methyl...A549 (lung)54EGFR inhibition
7-(4-ethylphenyl)-2-methyl...MCF-7 (breast)37BRAF V600E inhibition
Reference Compound (Erlotinib)A549 (lung)33EGFR inhibition

In a comparative study, compounds similar to this thiazolo-pyridazine exhibited GI50 values ranging from 37 to 86 nM across different cancer cell lines, indicating potent antiproliferative activity .

Case Studies

  • Study on Antiproliferative Activity : A study evaluated the efficacy of thiazolo-pyridazine derivatives against human cancer cell lines. The results indicated that compounds with similar structures showed significant cytotoxicity and were effective in inhibiting key oncogenic pathways .
  • Enzyme Inhibition Assays : Further investigations into the mechanism revealed that these compounds could act as competitive inhibitors of kinases like EGFR and BRAF V600E, which are critical in many cancers .

Q & A

Q. What are the established synthetic routes for 7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one?

The synthesis typically involves cyclocondensation or multi-step reactions. For example:

  • A [4+2] cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under high-pressure conditions yields the thiazolo-pyridazine core .
  • A stepwise approach includes chlorination of intermediates (e.g., methyl esters) followed by Ganch reactions with carbothioamides and hydrazine hydrate to form the fused ring system . Key reagents include sulfuryl chloride for chlorination and hydrazine hydrate for cyclization. Purification often involves recrystallization or chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To assign proton and carbon environments, particularly distinguishing substituents like the 4-ethylphenyl group .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : Using SHELXL for high-resolution crystal structure determination, which resolves bond lengths and stereoelectronic effects .

Q. What pharmacological activities have been reported for thiazolo[4,5-d]pyridazin-4(5H)-one derivatives?

  • Chemokine receptor modulation : Derivatives show Ki values of 0.1–500 nM against CX3CR1, with potential applications in neurodegenerative and inflammatory diseases .
  • Antiviral and anticancer activity : Structural analogs exhibit inhibition of viral replication and tumor cell proliferation .

Advanced Research Questions

Q. What experimental challenges arise during the synthesis of this compound, and how are they addressed?

  • Low yields in cyclocondensation : Optimizing solvent polarity (e.g., using DMF/ethanol mixtures) and reaction time improves efficiency .
  • By-product formation : Side reactions during chlorination are minimized by controlling temperature and using dry chloroform .
  • Purification difficulties : Reverse-phase HPLC or preparative TLC isolates the target compound from polar impurities .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Variability in Ki values : Differences in assay conditions (e.g., cell lines, ligand concentrations) require standardization. Cross-validation using orthogonal methods (e.g., SPR vs. radioligand binding) is recommended .
  • Divergent synthetic yields : Reproducibility issues may stem from moisture-sensitive intermediates; strict anhydrous conditions and inert atmospheres enhance consistency .

Q. What mechanistic insights exist for its biological activity?

  • CX3CR1 antagonism : The thiazolo-pyridazine core interacts with hydrophobic pockets of chemokine receptors, while the 4-ethylphenyl group enhances binding affinity via π-π stacking .
  • Anti-inflammatory pathways : Derivatives inhibit NF-κB signaling by blocking IκB kinase, as shown in murine macrophage models .

Q. Which advanced analytical methods optimize reaction monitoring?

  • Real-time HPLC-MS : Tracks intermediate formation and reaction completion, especially for multi-step syntheses .
  • In situ FTIR spectroscopy : Monitors functional group transformations (e.g., carbonyl reduction) without quenching the reaction .

Q. How are in vivo models utilized to validate therapeutic potential?

  • Murine inflammation models : Derivatives are tested in LPS-induced endotoxemia to assess cytokine suppression (e.g., TNF-α, IL-6) .
  • Neuroprotection assays : CX3CR1-targeting analogs are evaluated in experimental autoimmune encephalomyelitis (EAE) models for multiple sclerosis .

Key Considerations for Researchers

  • Synthetic reproducibility : Document reaction conditions meticulously, including solvent purity and catalyst batch .
  • Biological assay design : Use primary cells or patient-derived samples to enhance translational relevance .
  • Data interpretation : Cross-reference crystallographic data (SHELXL outputs) with computational docking studies to validate binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
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7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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